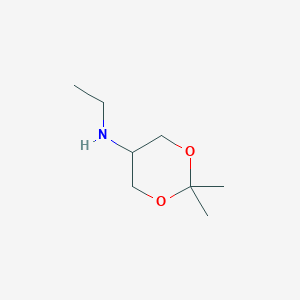
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine: is an organic compound with the molecular formula C8H17NO2. It is a derivative of 1,3-dioxane, characterized by the presence of an ethyl group and two methyl groups attached to the dioxane ring. This compound is known for its stability and low volatility, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine typically involves the following steps:
Nitration of Toluene: Toluene undergoes nitration to form nitrotoluene.
Reduction of Nitrotoluene: The nitrotoluene is then reduced to form toluidine.
Reaction with Glutaric Anhydride: Toluidine reacts with glutaric anhydride to produce 4-methoxycarbonyl-4-methylsulfonyl sulfate.
Cyclization with Ethylene Oxide: The intermediate product undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted dioxane derivatives.
Scientific Research Applications
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the ethyl group, making it less bulky and potentially less reactive.
N-Methyl-2,2-dimethyl-1,3-dioxan-5-amine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2,2-Dimethyl-1,3-dioxan-5-one: A ketone derivative, differing in its reactivity and applications.
Uniqueness
N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-ethyl-2,2-dimethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C8H17NO2/c1-4-9-7-5-10-8(2,3)11-6-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
RDXARCNJNNWFQW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1COC(OC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


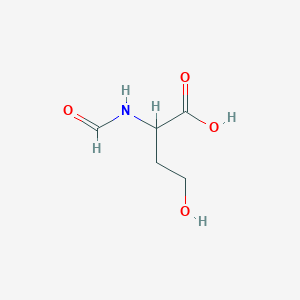
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)

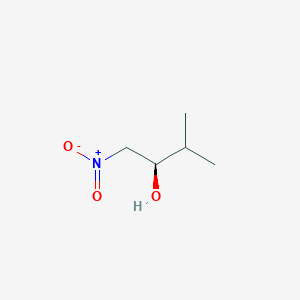
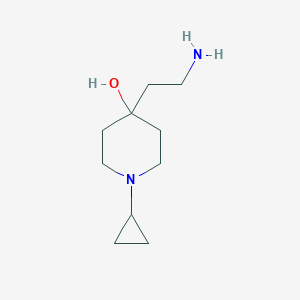
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
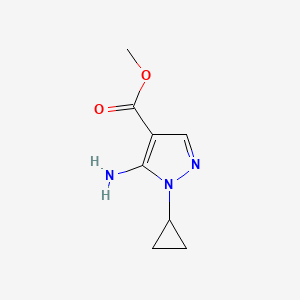
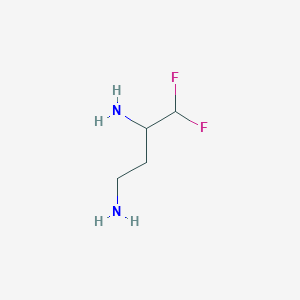
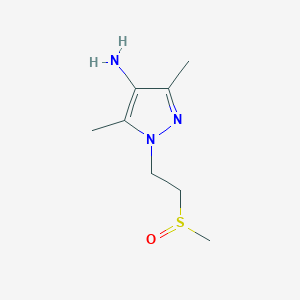
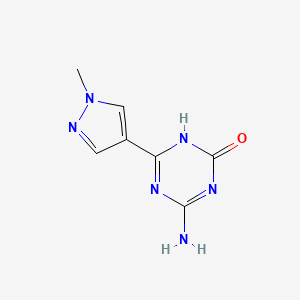
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)
